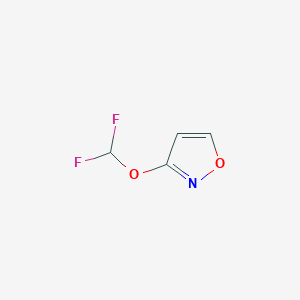

3-(Difluoromethoxy)-1,2-oxazole

Descripción

BenchChem offers high-quality 3-(Difluoromethoxy)-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethoxy)-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(difluoromethoxy)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NO2/c5-4(6)9-3-1-2-8-7-3/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBVBRIUARAYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorine Switch: Physicochemical Profiling & Synthesis of 3-(Difluoromethoxy)-1,2-oxazole

Executive Summary

In modern drug discovery, the 3-(difluoromethoxy)-1,2-oxazole scaffold represents a high-value pharmacophore, offering a strategic balance between lipophilicity and metabolic stability. Unlike the trifluoromethoxy (-OCF

This guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and medicinal utility of 3-(difluoromethoxy)-1,2-oxazole, designed to support decision-making in hit-to-lead optimization.

Molecular Architecture & Electronic Properties

The physicochemical behavior of 3-(difluoromethoxy)-1,2-oxazole is governed by the interplay between the aromatic isoxazole core and the fluorinated ether tail.

Electronic Withdrawal and Basicity

The isoxazole ring is inherently electron-deficient. The introduction of the -OCHF

-

Basicity Modulation: Unsubstituted isoxazole is a very weak base (pK

of conjugate acid

The "Lipophilic Hydrogen Bond Donor"

A critical differentiator of the -OCHF

-

C-H...O Interactions: The two fluorine atoms polarize the C-H bond, making the proton sufficiently acidic to act as a weak hydrogen bond donor. This allows the moiety to engage in specific binding interactions with protein targets (e.g., backbone carbonyls) that a methoxy (-OCH

) or trifluoromethoxy (-OCF -

Conformational Lock: The anomeric effect typically favors a conformation where the C-H bond of the difluoromethyl group is orthogonal to the plane of the aromatic system, influencing the entropy of binding.

Physicochemical Profiling

The following data compares the 3-difluoromethoxy analog with its non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) counterparts.

Table 1: Comparative Physicochemical Properties

| Property | 3-Methoxy-1,2-oxazole | 3-(Difluoromethoxy)-1,2-oxazole | 3-(Trifluoromethoxy)-1,2-oxazole | Impact of -OCHF |

| LogP (Calc) | ~0.5 - 0.7 | ~1.1 - 1.3 | ~1.8 - 2.0 | Moderate Lipophilicity Boost (+0.6 log units) |

| H-Bond Donor | No | Weak (C-H) | No | Gain of specific interaction capability |

| H-Bond Acceptor | Moderate | Weak | Very Weak | Fluorine reduces oxygen lone pair availability |

| Metabolic Stability | Low (O-demethylation) | High | Very High | Blocks CYP450 oxidation |

| Rotatable Bonds | 1 | 1 | 1 | No change in flexibility |

| TPSA (Ų) | ~26 | ~26 | ~26 | Polar surface area remains constant |

Note: Values are calculated consensus estimates based on substituent constants (Hansch

values: OMe = -0.02, OCHF= 0.42, OCF = 1.04).

Synthetic Accessibility

Direct synthesis of 3-(difluoromethoxy)isoxazoles is challenging due to the stability of the isoxazole ring and the volatility of reagents. The most robust method involves the O-difluoromethylation of 3-hydroxyisoxazoles .

Recommended Protocol: Difluorocarbene Insertion

We utilize a solid-source reagent, Sodium Chlorodifluoroacetate , to generate difluorocarbene in situ. This avoids the use of gaseous chlorodifluoromethane (Freon-22), improving safety and reproducibility.

Experimental Protocol

-

Reagents: 3-Hydroxyisoxazole (1.0 equiv), Sodium chlorodifluoroacetate (ClCF

CO -

Solvent: DMF (Dimethylformamide) or DMF/Water (10:1).

-

Procedure:

-

Dissolve 3-hydroxyisoxazole in DMF under N

atmosphere. -

Add K

CO -

Slowly add ClCF

CO -

Stir for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with water, extract with Ethyl Acetate (3x).[2] Wash organics with LiCl solution (to remove DMF). Dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Synthetic Workflow Diagram

Figure 1: Difluoromethylation workflow utilizing a solid-state carbene source for enhanced safety and yield.

Medicinal Chemistry Applications

The 3-(difluoromethoxy)-1,2-oxazole moiety is rarely a "accidental" discovery; it is a designed replacement.

Metabolic Blocking Strategy

The primary utility is mitigating Metabolic Clearance .

-

Problem: 3-Methoxyisoxazoles are susceptible to O-dealkylation by CYP450 enzymes.

-

Solution: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Replacing -OCH

with -OCHF

Bioisosteric Decision Tree

When should you deploy this scaffold? Use the logic flow below.

Figure 2: Strategic decision tree for selecting fluorinated ether bioisosteres.

Experimental Validation: Lipophilicity Assay

To validate the physicochemical impact of the group, we recommend the ChromLogD method over traditional shake-flask, as isoxazoles can be unstable in octanol/water emulsions over long periods.

Protocol: Chromatographic Hydrophobicity Index (CHI)

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18).

-

Mobile Phase:

-

A: 50 mM Ammonium Acetate (pH 7.4).

-

B: Acetonitrile.

-

-

Gradient: Fast gradient 0% to 100% B over 5 minutes.

-

Calibration: Run a set of standards with known LogP values (e.g., Caffeine, Propranolol, Indomethacin).

-

Calculation: Plot

(retention time) of standards vs. Literature LogP. Interpolate the 3-(difluoromethoxy)-1,2-oxazole sample.-

Expectation: The fluorinated analog should elute later than the methoxy analog but earlier than the trifluoromethoxy variant.

-

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry. Link

-

Loison, A., et al. (2024). "Scope for the synthesis of difluoromethoxylated isoxazoles." European Journal of Organic Chemistry.[3][4] Link

-

Garg, N. K., et al. (2024).[5] "Difluoromethylation of Phenols." Organic Syntheses. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

An In-depth Technical Guide on the Role of the Difluoromethoxy Group in Modulating Isoxazole Lipophilicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling precise modulation of the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest as a versatile substituent for optimizing molecular characteristics. This guide provides a comprehensive technical overview of the role of the difluoromethoxy group in fine-tuning the lipophilicity of isoxazole-based compounds. We will delve into the nuanced physicochemical properties of the -OCF₂H group, its impact on lipophilicity in comparison to other substituents, detailed experimental protocols for lipophilicity determination, and its strategic application in drug design.

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical physicochemical parameter in drug discovery and development.[3][4] It profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicity.[4] Commonly quantified by the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), a delicate balance of lipophilicity is essential for a successful therapeutic agent.[5][6]

-

High lipophilicity can enhance a compound's ability to cross biological membranes, a crucial attribute for oral bioavailability and brain penetration.[7][8] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[7]

-

Low lipophilicity often results in good aqueous solubility but may hinder membrane permeability, limiting a drug's ability to reach its intended target.

The isoxazole scaffold is a privileged five-membered heterocycle frequently employed in medicinal chemistry due to its diverse biological activities.[9][10] The ability to precisely modulate the lipophilicity of isoxazole derivatives is therefore paramount for optimizing their drug-like properties.

The Difluoromethoxy Group: A Unique Modulator of Physicochemical Properties

The difluoromethoxy group has emerged as a valuable tool for medicinal chemists seeking to fine-tune molecular properties.[1][2] It offers a unique combination of electronic and steric characteristics that distinguish it from other common substituents like the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1][2]

A Bioisosteric Replacement with Distinct Advantages

The -OCF₂H group is often employed as a bioisostere for the methoxy and hydroxyl groups.[1][11] This substitution can confer several advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2][11] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a -OCF₂H group can significantly increase a drug's half-life and improve its bioavailability.[1][2]

-

Modulation of Electronic Properties: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby functional groups.[2] This allows for the optimization of a compound's ionization state at physiological pH, impacting its solubility and target engagement.

-

Unique Hydrogen Bonding Capability: A key feature of the -OCF₂H group is its ability to act as a hydrogen bond donor.[1][12] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in methoxy or trifluoromethoxy groups.[1] This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to biological targets.[1][12]

Impact on Lipophilicity: A Comparative Analysis

The introduction of a difluoromethoxy group generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the more lipophilic trifluoromethoxy group.[2][13] This intermediate effect provides medicinal chemists with a finer degree of control for optimizing a molecule's lipophilicity.

The Hansch hydrophobicity parameter (π) quantifies the lipophilicity of a substituent. A positive π value indicates an increase in the lipophilicity of the parent molecule.

| Substituent | Hansch π Value (Approximate) |

| Methoxy (-OCH₃) | -0.02 |

| Difluoromethoxy (-OCF₂H) | +0.45 |

| Trifluoromethoxy (-OCF₃) | +1.04[13] |

Note: These are representative values and the actual impact on a molecule's logP is context-dependent.[2]

The conformational flexibility of the difluoromethoxy group is also a noteworthy factor. It can interconvert between a highly lipophilic and a more polar conformation, allowing it to adapt to changes in the polarity of its molecular environment.[14][15] This "chameleonic" behavior can be advantageous for a drug molecule that needs to traverse both aqueous and lipid environments.

Quantifying Lipophilicity: Experimental Protocols

Accurate determination of lipophilicity is crucial for understanding the structure-activity relationships (SAR) of isoxazole derivatives. The two most common experimental parameters are logP and logD.

-

logP (Partition Coefficient): Measures the distribution of a non-ionizable compound between an organic solvent (typically n-octanol) and water.[5][8]

-

logD (Distribution Coefficient): Measures the distribution of an ionizable compound between an organic solvent and an aqueous buffer at a specific pH.[5][16] For drug discovery, logD is often more relevant as most drugs are ionizable and their distribution is pH-dependent.[6][17]

Shake-Flask Method for logP/logD Determination (Gold Standard)

This traditional method directly measures the partitioning of a compound between two immiscible phases.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the isoxazole test compound in a suitable solvent (e.g., DMSO).

-

Prepare pre-saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD). To pre-saturate, vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours, then allow the phases to separate.

-

-

Partitioning:

-

Add a known volume of the test compound stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.

-

Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

-

-

Calculation:

-

logP or logD = log₁₀ ([Concentration in octanol] / [Concentration in aqueous phase])

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP/logD Estimation

RP-HPLC provides a high-throughput method for estimating lipophilicity based on the retention time of a compound on a hydrophobic stationary phase.[3]

Protocol:

-

System Setup:

-

Use a C18 reversed-phase column.

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

-

-

Sample Analysis:

-

Inject the isoxazole test compound and record its retention time.

-

-

Calculation:

-

Determine the logP of the test compound by interpolating its retention time on the calibration curve.

-

Diagram: Experimental Workflow for Lipophilicity Assessment

Caption: Workflow for determining lipophilicity via shake-flask and RP-HPLC methods.

Strategic Application in Isoxazole Drug Design

The difluoromethoxy group offers a strategic advantage in the design of isoxazole-based therapeutics. By replacing a methoxy group with a -OCF₂H group, medicinal chemists can achieve a moderate increase in lipophilicity, potentially improving membrane permeability and oral absorption.[2] This modification also blocks a common site of metabolic O-demethylation, leading to a more stable compound.[1][2]

Furthermore, the unique hydrogen bond donating capability of the difluoromethoxy group can be exploited to mimic the interactions of a hydroxyl or thiol group, thereby maintaining or even enhancing the binding affinity of the isoxazole derivative to its biological target.[1]

Diagram: Impact of Methoxy vs. Difluoromethoxy Substitution on Isoxazole Properties

Caption: Comparative effects of methoxy and difluoromethoxy groups on isoxazoles.

Conclusion

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal for the optimization of isoxazole-based drug candidates. Its unique combination of moderate lipophilicity, enhanced metabolic stability, and hydrogen bond donating capability provides a strategic approach to fine-tuning the ADME and pharmacokinetic profiles of these compounds.[1] A thorough understanding of its physicochemical properties and the application of robust experimental methodologies for lipophilicity determination are essential for effectively leveraging the -OCF₂H group to design the next generation of isoxazole therapeutics with improved efficacy and safety.

References

-

Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry: Review Article. [Link]

-

CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. [Link]

-

Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

(PDF) Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. ResearchGate. [Link]

-

Introduction to log P and log D measurement using PionT3. Pion Inc. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

ADME LogP LogD Assay. BioDuro. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LogD/LogP - Enamine [enamine.net]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Introduction to log P and log D in drug development [pion-inc.com]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. acdlabs.com [acdlabs.com]

chemical structure and stability profile of 3-(Difluoromethoxy)isoxazole

An In-Depth Technical Guide to the Chemical Structure and Stability Profile of 3-(Difluoromethoxy)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for fine-tuning molecular properties. The difluoromethoxy group (-OCHF₂) and the isoxazole ring are two such moieties that have garnered significant attention for their ability to confer desirable physicochemical and pharmacokinetic characteristics to organic molecules. This guide provides a comprehensive technical overview of 3-(Difluoromethoxy)isoxazole, a molecule that synergistically combines these two important structural motifs.

The difluoromethoxy group is often employed as a bioisostere for a methoxy or hydroxyl group, offering a unique blend of increased metabolic stability, modulated lipophilicity, and the potential for enhanced protein-ligand interactions through hydrogen bonding.[1] The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous pharmaceuticals and agrochemicals.[2][3] Its presence can influence a molecule's conformation, electronic distribution, and metabolic fate.[4] Understanding the interplay between the chemical structure of 3-(Difluoromethoxy)isoxazole and its stability is paramount for its potential application in drug design and materials development.

This whitepaper will delve into the detailed chemical structure, plausible synthetic pathways, and a thorough analysis of the stability profile of 3-(Difluoromethoxy)isoxazole, providing researchers and drug development professionals with the core knowledge required to harness its potential.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(Difluoromethoxy)isoxazole features a five-membered isoxazole ring substituted at the 3-position with a difluoromethoxy group. The isoxazole ring itself is an electron-rich aromatic system.[2] The difluoromethoxy group, with its two electron-withdrawing fluorine atoms, significantly influences the electronic properties of the isoxazole ring, impacting its reactivity and intermolecular interactions.

Caption: Chemical structure of 3-(Difluoromethoxy)isoxazole.

Physicochemical Properties Summary

The following table summarizes the predicted physicochemical properties of 3-(Difluoromethoxy)isoxazole, which are crucial for assessing its drug-likeness and potential behavior in biological systems.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₄H₃F₂NO₂ | Defines the elemental composition. |

| Molecular Weight | 135.07 g/mol | Influences absorption and distribution. |

| LogP | 0.8-1.2 | Indicates lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 48.64 Ų[5] | Affects cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 | Potential for specific intermolecular interactions. |

| Hydrogen Bond Acceptors | 4 | Potential for specific intermolecular interactions. |

| Rotatable Bonds | 2 | Influences conformational flexibility. |

Synthesis of 3-(Difluoromethoxy)isoxazole

While a specific, optimized synthesis for 3-(Difluoromethoxy)isoxazole is not extensively documented, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of fluoroalkyl-substituted isoxazoles. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][7] An alternative approach involves the reaction of fluoroalkyl-substituted ynones with hydroxylamine.[8]

A potential synthetic pathway could start from a readily available difluoromethoxy-containing building block. One such strategy could involve the use of α-(difluoromethoxy)ketones as versatile precursors.[9]

Exemplary Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for the preparation of 3-(Difluoromethoxy)isoxazole.

Caption: A potential synthetic workflow for 3-(Difluoromethoxy)isoxazole.

Experimental Protocol Considerations:

-

Step 1: Formation of α-(difluoromethoxy)ketone: This can be achieved through various methods, including the reaction of a difluoromethoxide source with an appropriate α-haloketone or by direct difluoromethylation of a β-ketoester followed by hydrolysis and decarboxylation.[10]

-

Step 2: Reaction with Hydroxylamine: The α-(difluoromethoxy)ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) to form the corresponding oxime intermediate.

-

Step 3: Cyclization: The oxime intermediate can undergo cyclization to the isoxazole ring under either acidic or basic conditions. The choice of catalyst can influence the regioselectivity of the cyclization.

Stability Profile of 3-(Difluoromethoxy)isoxazole

The stability of 3-(Difluoromethoxy)isoxazole is a critical parameter for its handling, storage, and application, particularly in a pharmaceutical context. The overall stability is determined by the intrinsic properties of both the isoxazole ring and the difluoromethoxy group.

Hydrolytic Stability

The hydrolytic stability of 3-(Difluoromethoxy)isoxazole is expected to be pH-dependent.

-

Acidic Conditions (pH < 4): The isoxazole ring is generally stable in acidic conditions.[11] The protonation of the nitrogen atom can occur, but ring opening is not typically observed under mild acidic conditions.

-

Neutral Conditions (pH ≈ 7): The compound is expected to exhibit good stability at neutral pH.

-

Basic Conditions (pH > 8): The isoxazole ring can be susceptible to base-catalyzed ring opening.[11] The presence of the electron-withdrawing difluoromethoxy group at the 3-position may influence the rate of this degradation. The degradation of the related drug leflunomide, which contains an isoxazole ring, is significantly faster at basic pH.[11] The difluoromethoxy group itself is generally stable to hydrolysis, but the lability of the C-F bonds can be increased in certain molecular contexts.[12]

Thermal Stability

The thermal stability of isoxazole derivatives can vary depending on the substituents. The N-O bond in the isoxazole ring is the weakest bond and is susceptible to thermal cleavage.[13] Decomposition can lead to the formation of various products through complex rearrangement pathways. However, many isoxazole-containing compounds exhibit sufficient thermal stability for typical pharmaceutical processing and storage.

Photochemical Stability

Isoxazole rings can undergo photochemical rearrangement upon UV irradiation.[2] The weak N-O bond can cleave, leading to the formation of an azirine intermediate, which can then rearrange to an oxazole or react with nucleophiles. The presence of the difluoromethoxy group may influence the photostability, but specific data for this compound is not available.

Metabolic Stability

The difluoromethoxy group is known to significantly enhance metabolic stability by blocking common sites of oxidative metabolism, such as O-demethylation.[1] The isoxazole ring can be a site of metabolism, with potential pathways including ring cleavage.[14] However, the overall metabolic stability of 3-(Difluoromethoxy)isoxazole is expected to be relatively high due to the presence of the -OCHF₂ group. In some contexts, isoxazoles can be bioactivated to reactive metabolites.[15]

Summary of Stability Profile

| Condition | Expected Stability | Potential Degradation Pathway |

| Acidic pH | High | Generally stable |

| Neutral pH | High | Stable |

| Basic pH | Moderate to Low | Base-catalyzed isoxazole ring opening |

| Elevated Temperature | Moderate | Thermal cleavage of the N-O bond |

| UV Light | Moderate to Low | Photochemical rearrangement of the isoxazole ring |

| Metabolic | High | Potential for isoxazole ring metabolism |

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for 3-(Difluoromethoxy)isoxazole under hydrolytic and photochemical stress.

Caption: Potential degradation pathways of 3-(Difluoromethoxy)isoxazole.

Spectroscopic Characterization

The structural elucidation of 3-(Difluoromethoxy)isoxazole would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic triplet for the proton of the difluoromethoxy group (¹⁹F-¹H coupling) and signals for the protons on the isoxazole ring.[16]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon of the difluoromethoxy group (with ¹⁹F-¹³C coupling) and the three carbons of the isoxazole ring.[16]

-

¹⁹F NMR: The fluorine NMR spectrum would provide a clear signal for the two equivalent fluorine atoms of the difluoromethoxy group, likely a doublet due to coupling with the proton.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the C-F bonds, the C=N and N-O stretching of the isoxazole ring, and C-H bonds.[17]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.[17]

Conclusion

3-(Difluoromethoxy)isoxazole is a molecule of significant interest due to the synergistic combination of the stability-enhancing difluoromethoxy group and the versatile isoxazole scaffold. This guide has provided a comprehensive overview of its chemical structure, plausible synthetic strategies, and a detailed analysis of its stability profile under various conditions. While the compound is expected to exhibit good overall stability, particularly metabolic stability, its susceptibility to base-catalyzed hydrolysis and potential for photochemical rearrangement are important considerations for its development and application. The insights provided herein aim to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to explore the potential of 3-(Difluoromethoxy)isoxazole in their respective fields.

References

[18] ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [12] ResearchGate. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. Retrieved from [8] National Institutes of Health. (2020, December 6). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - PMC. Retrieved from [11] ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [19] ChemicalBook. (2025, June 22). Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl- | 656825-92-2. Retrieved from [20] National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. Retrieved from [5] ChemScene. (n.d.). 656825-92-2 | 3-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole. Retrieved from [21] U.S. Environmental Protection Agency. (2025, December 4). Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethyl- - Substance Details. Retrieved from [13] ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds | Request PDF. Retrieved from [6] Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [7] MDPI. (2024, February 1). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [22] Pharmaffiliates. (n.d.). CAS No : 656825-92-2 | Product Name : 3-(((5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)-5,5-dimethyl-4,5-dihydroisoxazole. Retrieved from [23] The Royal Society of Chemistry. (n.d.). Synthesis, Computational Investigation and Biological Evaluation of α,α- Difluoromethyl Embodying Ketones Pyrazole and Isoxazo. Retrieved from [9] ResearchGate. (n.d.). Scope for the synthesis of difluoromethoxylated isoxazoles. [a] All... | Download Scientific Diagram. Retrieved from [24] MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [25] Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [2] Wikipedia. (n.d.). Isoxazole. Retrieved from [3] Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [26] PubMed. (2012, November 15). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. Retrieved from [10] National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC. Retrieved from [1] Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from [27] National Institutes of Health. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC. Retrieved from [28] ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions. Retrieved from [29] Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews. Retrieved from [16] CDN. (2023, December 8). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [15] National Institutes of Health. (2021, June 15). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC. Retrieved from [30] International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [31] MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Retrieved from [17] Benchchem. (n.d.). Spectroscopic Characterization of 3,5-Diphenylisoxazole: Application Notes and Protocols. Retrieved from [32] PubMed. (2016, January 1). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Retrieved from [33] Royal Society of Chemistry. (2022, August 4). Substituted pyridines from isoxazoles: scope and mechanism. Retrieved from [34] MDPI. (1989, November 6). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [4] ResearchGate. (n.d.). Structure of Isoxazole | Download Scientific Diagram. Retrieved from [14] PubMed. (2008, February 15). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Retrieved from [35] National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. Retrieved from [36] Adriamed. (n.d.). Drug Stability Table - Rev.9.cdr. Retrieved from [37] Royal Society of Chemistry. (n.d.). The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoxazole - Wikipedia [en.wikipedia.org]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. sciarena.com [sciarena.com]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl- | 656825-92-2 [chemicalbook.com]

- 20. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. rsc.org [rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 26. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 30. globalresearchonline.net [globalresearchonline.net]

- 31. mdpi.com [mdpi.com]

- 32. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. par.nsf.gov [par.nsf.gov]

- 34. mdpi.com [mdpi.com]

- 35. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 36. fannin.eu [fannin.eu]

- 37. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Strategic Bioisosterism: The Metabolic Stability of 3-(Difluoromethoxy)-1,2-oxazole

Topic: Metabolic Stability Benefits of 3-(Difluoromethoxy)-1,2-oxazole Moieties Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

In the optimization of lead compounds, the 3-(difluoromethoxy)-1,2-oxazole moiety represents a high-value structural motif that addresses a specific "medicinal chemistry trilemma": maintaining solubility, optimizing lipophilicity (LogD), and blocking metabolic soft spots. While the 1,2-oxazole (isoxazole) scaffold provides a robust heteroaromatic core, the introduction of a difluoromethoxy (

The Challenge: Oxidative Clearance of Alkoxy-Heterocycles

Alkoxy-substituted heterocycles are ubiquitous in kinase inhibitors and GPCR ligands. However, the 3-methoxy-1,2-oxazole substructure is frequently identified as a metabolic "soft spot."

The Metabolic Liability (Mechanism)

Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6, target the

-

Hydrogen Abstraction: The high-valent Iron-Oxo species (

) of the CYP heme abstracts a hydrogen atom from the methoxy methyl group. -

Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical to form a hemiacetal intermediate.

-

Collapse: The unstable hemiacetal collapses, releasing formaldehyde and leaving the naked 3-hydroxy-1,2-oxazole (which often undergoes Phase II glucuronidation, leading to rapid clearance).

The Difluoromethoxy Solution

Replacing the methoxy group (

-

Bond Dissociation Energy (BDE): The C-H bond in a

group is significantly stronger ( -

Electronic Deactivation: The strong electronegativity of the two fluorine atoms pulls electron density away from the oxygen and the remaining hydrogen, raising the oxidation potential and reducing the affinity of the electrophilic CYP active site.

Mechanistic & Physicochemical Advantages[1][2]

The "Goldilocks" Lipophilicity

Unlike the trifluoromethoxy group (

| Substituent | LogP Contribution | H-Bond Donor? | Metabolic Stability |

| Low | No | Low (Soft Spot) | |

| High (+1.04) | No | High | |

| Moderate (+0.6) | Yes (Weak) | High |

Table 1: Physicochemical comparison of alkoxy substituents.

The acidity of the

Visualizing the Metabolic Blockade

The following diagram illustrates the divergence in metabolic fate between the methoxy and difluoromethoxy analogues.

Figure 1: Comparative metabolic fate.[1] The high bond dissociation energy of the

Synthetic Protocols

Accessing the 3-(difluoromethoxy)-1,2-oxazole moiety requires specialized reagents, as direct difluoromethylation of the alcohol can be challenging. A robust approach involves the cyclization of

Protocol: Cyclization from -(Difluoromethoxy)ketones

This method, adapted from recent photoredox and classical heterocycle synthesis literature, ensures regioselective formation of the isoxazole ring.

Reagents:

-

Starting Material: 1-Aryl-2-(difluoromethoxy)ethan-1-one

-

Reagent A: Hydroxylamine hydrochloride (

)[2] -

Solvent: Ethanol/Water (1:1)

-

Catalyst: Sodium Acetate (

)[2]

Step-by-Step Workflow:

-

Preparation of Precursor: Synthesize the

-(difluoromethoxy)ketone via difluoromethylation of the corresponding -

Condensation: Dissolve the ketone (1.0 equiv) in EtOH. Add

(1.5 equiv) and -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor consumption of ketone by LC-MS. -

Cyclization: The intermediate oxime typically undergoes spontaneous cyclization under these conditions. If the oxime persists, treat with a dehydrating agent (e.g.,

or -

Workup: Remove solvent under reduced pressure. Dilute with EtOAc, wash with brine, and dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Experimental Validation: Metabolic Stability Assay

To confirm the benefit of the moiety, a comparative intrinsic clearance (

Protocol: Microsomal Stability (Human/Mouse)

Objective: Determine the in vitro half-life (

Materials:

-

Liver Microsomes (HLM/MLM) at 20 mg/mL protein concentration.

-

NADPH Regenerating System (1.3 mM

, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM -

Test Compound (10 mM DMSO stock).

Procedure:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spiking test compound to a final concentration of 1

(0.1% DMSO final). Pre-incubate at -

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense into 150

ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot

vs. time. The slope- .

Success Criteria:

-

A >2-fold increase in

for the difluoromethoxy analogue compared to the methoxy analogue indicates successful metabolic blocking.

Strategic Decision Matrix

When should you deploy the 3-(difluoromethoxy)-1,2-oxazole moiety? Use this logic flow to guide your SAR strategy.

Figure 2: Decision matrix for deploying fluorinated alkoxy bioisosteres.

References

-

BenchChem. (2025).[3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem Whitepapers. 3

-

Alfa Chemistry. (2025). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Alfa Chemistry Knowledge Base. 4[5][6]

-

Leroux, F. R., et al. (2023).[7] Scope for the synthesis of difluoromethoxylated isoxazoles. ResearchGate / European Journal of Organic Chemistry. 7

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. 8

-

Koag, M. C., et al. (2014). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PMC / NIH. 9

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Effect: Engineering 3-(Difluoromethoxy)-1,2-oxazole Scaffolds

Executive Summary: The Bioisosteric Advantage

In the landscape of modern drug discovery, the 3-(difluoromethoxy)-1,2-oxazole moiety represents a high-value intersection between heterocyclic pharmacophores and organofluorine engineering. While the isoxazole ring provides a rigid, planar scaffold capable of

This guide analyzes the strategic utility of this scaffold, focusing on its role as a lipophilic hydrogen bond donor —a "chameleon" substituent that mimics the H-bonding capability of a hydroxyl group while retaining the lipophilicity and metabolic stability associated with ethers.

Pharmacophore Logic: Why 3-(Difluoromethoxy)-1,2-oxazole?

The "Lipophilic Hydroxyl" Paradox

The primary driver for synthesizing 3-(difluoromethoxy)isoxazoles is to overcome the limitations of the parent 3-hydroxyisoxazole (or isoxazol-3-one).

-

Parent (-OH): High affinity (H-bond donor/acceptor) but poor permeability (low LogP) and rapid Phase II metabolism (glucuronidation).

-

Methoxy (-OMe): Good permeability but loses H-bond donor capability and is prone to oxidative O-demethylation (CYP450).

-

Difluoromethoxy (-

): The Goldilocks zone. The fluorine atoms withdraw electron density, making the terminal C-H bond acidic enough to act as a weak hydrogen bond donor, yet the group remains lipophilic.

Physicochemical Comparison Matrix

The following table illustrates the theoretical shift in properties when modifying the C3 position of a generic 5-phenylisoxazole core.

| Property | 3-Hydroxy (-OH) | 3-Methoxy (-OMe) | 3-Difluoromethoxy (- | Impact on Drug Design |

| H-Bond Donor | Strong | None | Weak/Moderate | Retains binding pocket interactions without the desolvation penalty of -OH. |

| Lipophilicity ( | Baseline (0.0) | +0.5 to +1.0 | +0.8 to +1.2 | Improves membrane permeability and blood-brain barrier (BBB) penetration. |

| Metabolic Stability | Low (Glucuronidation) | Low/Med (Demethylation) | High | The C-F bond blocks oxidative metabolism at the |

| Acidity ( | ~6.0 (Acidic) | N/A | N/A (C-H acidity only) | Eliminates anionic charge at physiological pH, reducing clearance. |

Synthetic Architectures and Mechanisms

Synthesizing 3-(difluoromethoxy)-1,2-oxazoles requires overcoming the regioselectivity challenge inherent to the 3-hydroxyisoxazole core, which exists in tautomeric equilibrium with isoxazol-3(2H)-one.

The Regioselectivity Challenge

-

N-alkylation (Kinetic): Favored in polar protic solvents or with "hard" electrophiles, leading to the 2-difluoromethyl-isoxazol-3-one (often undesired).

-

O-alkylation (Thermodynamic): Favored in non-polar solvents, with "soft" electrophiles, or by trapping the oxy-anion with silver salts.

Primary Synthetic Route: Difluorocarbene Insertion

The most robust method involves the in situ generation of singlet difluorocarbene (

Mechanism Visualization (DOT)

The following diagram outlines the mechanistic pathway using Sodium Chlorodifluoroacetate (SCDA) as the carbene source.

Figure 1: Mechanistic pathway for the O-difluoromethylation of 3-hydroxyisoxazole via difluorocarbene insertion.

Validated Experimental Protocol

Objective: Synthesis of 5-phenyl-3-(difluoromethoxy)-1,2-oxazole. Scale: 1.0 mmol (Adaptable). Safety Warning: Difluorocarbene precursors can generate mild pressure; use a sealed tube or reflux condenser.

Reagents & Materials

-

Substrate: 5-Phenyl-3-hydroxyisoxazole (161 mg, 1.0 mmol).

-

Reagent: Sodium chlorodifluoroacetate (

) (304 mg, 2.0 mmol) OR Diethyl (bromodifluoromethyl)phosphonate (modern alternative). -

Base: Potassium Carbonate (

), anhydrous (276 mg, 2.0 mmol). -

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) – Anhydrous is critical to favor O-alkylation.

-

Additives: 18-Crown-6 (cat. 10 mol%) to solubilize carbonate.

Step-by-Step Methodology

-

Preparation: In a dry 15 mL pressure tube equipped with a magnetic stir bar, charge the 3-hydroxyisoxazole,

, and 18-Crown-6. -

Solvation: Add anhydrous DMF (3.0 mL) under an Argon atmosphere. Stir at room temperature for 15 minutes to ensure deprotonation (formation of the oxyanion).

-

Reagent Addition: Add Sodium chlorodifluoroacetate in one portion.

-

Reaction: Seal the tube and heat the reaction block to 95°C .

-

Expert Insight: The decarboxylation of the reagent to release

initiates around 90-95°C. Lower temperatures will result in no reaction; higher temperatures (>120°C) increase tar formation.

-

-

Monitoring: Stir for 4–6 hours. Monitor via TLC (eluent 20% EtOAc/Hexanes). The product will be less polar (higher

) than the starting phenol. -

Quench: Cool to room temperature. Pour the mixture into ice-cold water (15 mL) and extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine (

), dry over

Self-Validating Quality Control (QC)

-

NMR Check:

-

NMR: Look for the characteristic triplet of the

-

NMR: Expect a doublet around

-

NMR: Look for the characteristic triplet of the

-

Regiochemistry Check: If N-alkylation occurred, the chemical shift of the ring protons and the carbon spectrum will shift significantly due to the loss of aromaticity in the isoxazolone ring.

Strategic Applications in Drug Discovery[1][2][3]

Bioisosteric Replacement in Kinase Inhibitors

In kinase inhibitor design (e.g., JAK or BRAF inhibitors), 3-hydroxyisoxazoles are often used to bind to the hinge region (ATP binding site). However, they can be cleared too quickly.

-

Strategy: Replace the 3-OH with 3-

. -

Outcome: The

proton can still donate a hydrogen bond to the hinge region carbonyls (e.g., Glu residues), but the molecule gains metabolic stability against glucuronidation.

Agrochemical Stability

In herbicides similar to Isoxaflutole (which uses a 4-substituted isoxazole), the 3-position is sensitive.

-

Application: Introduction of the difluoromethoxy group prevents rapid hydrolysis in soil while maintaining the lipophilicity required for leaf cuticle penetration.

Decision Tree for Reagent Selection (DOT)

Use this flow to select the correct synthetic approach based on your lab's capabilities and substrate sensitivity.

Figure 2: Strategic decision tree for selecting difluoromethylation reagents.

References

-

Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University.[1] Retrieved from [Link][1]

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Shanghai Institute of Organic Chemistry. Retrieved from [Link]

-

Singh, S., et al. (1999).[2] Design and synthesis of isoxazole containing bioisosteres of epibatidine. Chem Pharm Bull.[2] Retrieved from [Link]

-

Meanwell, N. A. (2011).[3] Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual citation via Cambridge MedChem). Retrieved from [Link]

Sources

hydrogen bonding capacity of 3-(Difluoromethoxy)-1,2-oxazole

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of 3-(Difluoromethoxy)-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the hydrogen bonding capabilities of 3-(Difluoromethoxy)-1,2-oxazole, a heterocyclic compound of increasing interest in medicinal chemistry. The unique electronic properties conferred by the difluoromethoxy group in conjunction with the inherent characteristics of the oxazole ring create a nuanced hydrogen bonding profile. This document delineates the primary hydrogen bond acceptor and donor sites, provides theoretical and experimental frameworks for their characterization, and offers insights into the strategic utilization of this molecule in drug design.

Introduction: The Strategic Importance of Hydrogen Bonding

Hydrogen bonds are the cornerstone of molecular recognition in biological systems, governing everything from the structure of water to the intricate dance of protein-ligand interactions. In drug development, the ability of a molecule to form hydrogen bonds is a critical determinant of its pharmacokinetic and pharmacodynamic properties, influencing solubility, permeability, and target affinity. The strategic incorporation of functional groups that can modulate a molecule's hydrogen bonding capacity is therefore a central tenet of modern medicinal chemistry.

The subject of this guide, 3-(Difluoromethoxy)-1,2-oxazole, presents a compelling case study. The 1,2-oxazole ring is a bioisostere for various functional groups and is a common scaffold in pharmacologically active compounds. The addition of a difluoromethoxy group introduces a unique electronic signature, modulating the hydrogen bonding potential of the entire molecule. This guide will dissect these features, providing a roadmap for researchers seeking to harness the properties of this compound.

Analysis of Hydrogen Bonding Sites

The is a composite of the individual contributions of its constituent functional groups: the 1,2-oxazole ring and the difluoromethoxy moiety.

The 1,2-Oxazole Ring: A Primary Acceptor

The 1,2-oxazole ring contains two heteroatoms, nitrogen and oxygen, both of which are potential hydrogen bond acceptors. However, their relative basicity and steric accessibility are not equal.

-

Nitrogen Atom (N-2): The nitrogen atom at position 2 is the most prominent hydrogen bond acceptor site on the molecule. Its lone pair of electrons is located in an sp2 hybrid orbital, making it readily available for interaction with hydrogen bond donors.

-

Oxygen Atom (O-1): The endocyclic oxygen atom is a considerably weaker hydrogen bond acceptor compared to the nitrogen. Its lone pairs are more delocalized within the aromatic ring system, reducing their availability.

-

C-H Donors: The C-H bonds at positions 4 and 5 of the oxazole ring are potential, albeit weak, hydrogen bond donors. Their acidity is slightly enhanced by the electronegativity of the adjacent heteroatoms.

The Difluoromethoxy Group: A Modulator of Interactions

The -OCHF₂ group introduces both acceptor and donor capabilities, significantly influencing the molecule's overall hydrogen bonding profile.

-

Oxygen Atom: The exocyclic oxygen of the difluoromethoxy group is a potential hydrogen bond acceptor. Its basicity is, however, substantially reduced by the electron-withdrawing effects of the two adjacent fluorine atoms.

-

Fluorine Atoms: The fluorine atoms themselves can act as weak hydrogen bond acceptors. While highly electronegative, the lone pairs on fluorine are less available for hydrogen bonding compared to nitrogen or oxygen.

-

Activated C-H Donor: The C-H bond within the difluoromethoxy group is a noteworthy hydrogen bond donor. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, increasing the acidity of the hydrogen and enhancing its ability to participate in hydrogen bonding.

The interplay of these sites is visually summarized in the following diagram:

Caption: Hydrogen bonding sites on 3-(Difluoromethoxy)-1,2-oxazole.

Theoretical and Computational Characterization

Prior to engaging in extensive experimental work, computational methods provide a powerful and cost-effective means of predicting and characterizing the hydrogen bonding landscape of 3-(Difluoromethoxy)-1,2-oxazole.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are invaluable for visualizing the electron density distribution around a molecule and identifying regions of positive and negative electrostatic potential.

Protocol for MEP Map Generation:

-

Structure Optimization: Perform a geometry optimization of 3-(Difluoromethoxy)-1,2-oxazole using a suitable level of theory (e.g., B3LYP/6-31G*).

-

Single Point Energy Calculation: Using the optimized geometry, perform a single point energy calculation to generate the wavefunction.

-

MEP Surface Generation: Visualize the MEP surface, mapping the electrostatic potential onto the electron density. Regions of negative potential (typically colored red) indicate likely hydrogen bond acceptor sites, while regions of positive potential (blue) near hydrogen atoms suggest donor capabilities.

Navigating the Unknown: A Technical Guide to the Toxicity and Safety Assessment of 3-(Difluoromethoxy)-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Proactive Safety Profiling in Early-Stage Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of lead candidates. The 3-(difluoromethoxy)-1,2-oxazole scaffold represents a confluence of two such privileged structures: the bioisosteric difluoromethoxy group, known for enhancing metabolic stability, and the versatile 1,2-oxazole ring, a common pharmacophore in a range of bioactive molecules.[1][2][3] However, the very novelty that makes such compounds attractive also presents a significant challenge: a lack of comprehensive, publicly available toxicity and safety data.

This guide is designed to provide a robust framework for approaching the safety assessment of 3-(Difluoromethoxy)-1,2-oxazole and structurally related novel chemical entities. In the absence of extensive empirical data, a scientifically rigorous approach necessitates a multi-pronged strategy, integrating predictive toxicology, read-across from structurally similar compounds, and standardized in vitro and in vivo testing protocols. This document will not only present available data but will also elucidate the causal logic behind the selection of specific assays and the interpretation of their results, empowering research teams to make informed decisions and de-risk their development programs from the earliest stages.

Section 1: Physicochemical Properties and Their Toxicological Implications

The toxicological profile of a compound is intrinsically linked to its physical and chemical properties. For 3-(Difluoromethoxy)-1,2-oxazole, several key features warrant consideration:

| Property | Implication for Toxicity and Safety |

| Molecular Weight | A relatively low molecular weight suggests the potential for good absorption and distribution in biological systems. |

| Lipophilicity (LogP) | The difluoromethoxy group generally increases lipophilicity, which can enhance membrane permeability and bioavailability.[2] However, excessive lipophilicity can also lead to non-specific binding and potential for bioaccumulation. |

| Hydrogen Bonding | The difluoromethoxy group is a weak hydrogen bond donor, which can influence its interaction with biological targets like enzymes and receptors.[2] |

| Metabolic Stability | The carbon-fluorine bonds in the difluoromethoxy group are strong, making it more resistant to oxidative metabolism compared to a methoxy group.[1][4] This can lead to a longer half-life and potentially lower dose requirements, but also means the parent compound may be the primary entity interacting with biological systems. |

| pKa | The electron-withdrawing nature of the fluorine atoms can influence the basicity of the oxazole nitrogen, affecting its ionization state at physiological pH and its potential for off-target interactions.[1] |

Section 2: Predictive Toxicology: An In Silico First Approach

Given the limited empirical data, in silico toxicology provides a critical first pass in identifying potential hazards.[5][6] These computational methods use a compound's chemical structure to predict its potential toxicity based on data from vast libraries of known molecules.[5][7][8]

Key In Silico Endpoints for 3-(Difluoromethoxy)-1,2-oxazole:

-

Genotoxicity: Models can predict the likelihood of a compound causing DNA mutations, a critical early indicator of carcinogenic potential.

-

Hepatotoxicity: The liver is a primary site of drug metabolism, and predictive models can flag compounds with the potential to cause liver injury.

-

Cardiotoxicity: Certain structural motifs are associated with adverse cardiovascular effects, which can be screened for computationally.

-

Carcinogenicity: While less definitive than genotoxicity predictions, in silico models can identify structural alerts associated with carcinogenicity.

It is imperative to understand that in silico predictions are not a substitute for experimental testing but are invaluable for prioritizing compounds and guiding the design of subsequent in vitro and in vivo studies.[5][6]

Section 3: A Framework for Experimental Safety Assessment

A tiered approach to experimental safety testing is recommended, starting with in vitro assays and progressing to more complex in vivo studies as necessary.

Genotoxicity and Mutagenicity Assessment

The potential for a compound to induce genetic mutations is a critical safety endpoint. The most widely used initial screen is the bacterial reverse mutation assay, commonly known as the Ames test.[9][10][11]

Experimental Protocol: Ames Test [9][11][12]

-

Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA102) and Escherichia coli strains, each designed to detect different types of mutations (frameshift vs. base-pair substitutions).[9][13]

-

Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction).[9][12] This is crucial as some compounds only become mutagenic after being metabolized by liver enzymes.[9]

-

Dose Range Finding: Perform a preliminary assay to determine a suitable concentration range of the test compound that is not overly toxic to the bacteria.

-

Main Assay: Expose the bacterial strains to various concentrations of 3-(Difluoromethoxy)-1,2-oxazole in both the presence and absence of the S9 mix.[11]

-

Plating and Incubation: Plate the treated bacteria on a minimal glucose agar medium lacking the specific amino acid they are unable to synthesize (e.g., histidine for Salmonella).[9][10]

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.[10][11]

Diagram: Ames Test Workflow

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Acute Oral Toxicity Assessment

Should further development be warranted, an acute oral toxicity study provides essential information on the potential for adverse effects from a single dose of the compound. The OECD provides several guidelines for conducting these studies while minimizing animal use.[14][15]

Experimental Protocol: Acute Toxic Class Method (OECD 423) [16]

-

Animal Model: Typically conducted in a single sex (usually female) of rats.

-

Dose Selection: The test is a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The initial dose is chosen based on any available information, including in silico predictions.[14][16]

-

Dosing and Observation: A group of three animals is dosed at the selected starting dose. The animals are observed for signs of toxicity and mortality for up to 14 days.[16]

-

Stepwise Procedure: The outcome of the first step determines the next. For example, if mortality is observed, the next step involves dosing a new group of animals at a lower dose. If no toxicity is observed, a higher dose may be used.[16]

-

Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category and provides an estimate of the LD50 (the dose lethal to 50% of the test animals).[14][15]

Diagram: OECD 423 Decision Logic

Caption: Simplified decision-making flow for the Acute Toxic Class Method (OECD 423).

Section 4: Metabolic Fate and "Read-Across" Analysis

Predicted Metabolism

The difluoromethoxy group is generally considered to be metabolically stable, with the strong carbon-fluorine bonds resisting oxidative cleavage by cytochrome P450 enzymes.[1][4][17] The primary metabolic pathways for similar fluorinated compounds often involve modification of other parts of the molecule or, less commonly, oxidation of the sulfur atom in thioethers.[18] For 3-(Difluoromethoxy)-1,2-oxazole, it is plausible that metabolism, if it occurs, would target the oxazole ring or other susceptible positions on the molecule. In vitro metabolic stability assays using liver microsomes can provide initial empirical data to confirm these predictions.[1]

Read-Across from Oxazole Derivatives

In the absence of direct data, a "read-across" approach, where data from structurally similar compounds is used to infer potential toxicity, is a valid strategy within regulatory frameworks like REACH.[19] The oxazole ring is a common feature in many pharmaceuticals and bioactive compounds.[3][20] A review of the literature on oxazole derivatives reveals a broad range of biological activities, from anticancer to antimicrobial.[3][20][21] While many of these are desired therapeutic effects, they also highlight the potential for off-target activity. Some oxazole-containing compounds have been associated with toxicities such as genotoxicity and carcinogenicity, though this is highly dependent on the overall structure of the molecule.[22] Therefore, any toxicological assessment of 3-(Difluoromethoxy)-1,2-oxazole should consider the potential for class-related effects of oxazoles.

Section 5: Risk Assessment and Regulatory Context

The ultimate goal of toxicity testing is to inform a chemical safety assessment. This process, as outlined in frameworks like the ECHA REACH guidance, involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.[19][23]

-

Hazard Identification: Based on the predictive and experimental data gathered, what are the potential adverse effects of the compound?

-

Dose-Response Assessment: At what exposure levels do these effects occur?

-

Exposure Assessment: What are the anticipated levels of human exposure in research, manufacturing, and clinical settings?

-

Risk Characterization: Combining the hazard and exposure information, what is the overall risk to human health, and what risk management measures (e.g., personal protective equipment, engineering controls) are necessary?[24][25][26]

For an early-stage compound like 3-(Difluoromethoxy)-1,2-oxazole, the focus will primarily be on hazard identification and ensuring safe handling in a laboratory setting. As a compound progresses, the scope and depth of the safety assessment will necessarily expand.

Conclusion: A Dynamic Approach to Safety Assessment

The toxicological and safety assessment of a novel chemical entity such as 3-(Difluoromethoxy)-1,2-oxazole is not a static process but an iterative one. It begins with predictive modeling and a thorough understanding of the compound's physicochemical properties. This initial assessment guides a targeted program of in vitro and in vivo testing, starting with fundamental endpoints like genotoxicity. Throughout this process, a "read-across" approach from structurally related compounds provides valuable context and helps to anticipate potential liabilities. By embracing this integrated and scientifically-grounded strategy, researchers and drug development professionals can navigate the inherent uncertainties of working with novel compounds, ensuring both the safety of their personnel and the integrity of their research.

References

-

Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link]

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

-

Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]

-

Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. [Link]

-

MolToxPred: small molecule toxicity prediction using machine learning approach. Nature. [Link]

-

oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. [Link]

-

In Silico Toxicology in Drug Development. Toxometris.ai. [Link]

-

OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Slideshare. [Link]

-

In Silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

-

OECD Guideline 423. National Toxicology Program. [Link]

-

In Silico Toxicity Prediction. PozeSCAF. [Link]

-

Microbial Mutagenicity Assay: Ames Test. National Center for Biotechnology Information. [Link]

-

Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]

-

ECHA publishes guidance on chemical safety assessment. Lexgo.be. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

-

Guidance on Information Requirements and Chemical Safety Assessment Chapter R.16. European Chemicals Agency (ECHA). [Link]

-

Ames Test. Cyprotex. [Link]

-

Guidance on Information Requirements and Chemical Safety Assessment Chapter R.12: Use description. European Chemicals Agency (ECHA). [Link]

-

Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14: Occupational exposure assessment. European Chemicals Agency (ECHA). [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

-

Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. [Link]

-

SAFETY DATA SHEET. Allergan. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Center for Biotechnology Information. [Link]

-

3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-2H-1,2-oxazole. PubChem. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Ingenta Connect. [Link]

-

Safety Data Sheet. Greenbook.net. [Link]

-

Find up-to-date information at . CDC Stacks. [Link]

-

Toxicology Study No. S. 0058222-18, September 2023, Toxicology Directorate Effects of Acute and Subacute Oral. Defense Technical Information Center. [Link]

-

203100Orig1s000. U.S. Food and Drug Administration. [Link]

-

The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. PubMed. [Link]

-

Toxicological Summary for: Perfluorobutyrate. Minnesota Department of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ignota Labs [ignotalabs.ai]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]

- 8. pozescaf.com [pozescaf.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. microbiologyinfo.com [microbiologyinfo.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. ijrap.net [ijrap.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BJOC - Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif [beilstein-journals.org]

- 19. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]

- 20. benthamdirect.com [benthamdirect.com]

- 21. benthamscience.com [benthamscience.com]

- 22. researchgate.net [researchgate.net]

- 23. ECHA publishes guidance on chemical safety assessment [lexgo.be]

- 24. media.allergan.com [media.allergan.com]

- 25. static.abclonal.com [static.abclonal.com]

- 26. spectrumchemical.com [spectrumchemical.com]